Lipophilicity Reduction (ΔXLogP3 = -1.7) versus tert-Butyl Azetidin-3-ylcarbamate
The introduction of a hydroxymethyl group at the 3-position of the azetidine ring substantially lowers calculated lipophilicity. The target compound exhibits an XLogP3-AA of -0.5, whereas the des-hydroxymethyl analog tert-butyl azetidin-3-ylcarbamate (CAS 91188-13-5) has a predicted LogP of 1.2 . This difference of -1.7 log units translates to an approximately 50-fold decrease in octanol-water partition coefficient, favoring aqueous solubility and potentially reducing non-specific protein binding.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.5 |
| Comparator Or Baseline | tert-Butyl azetidin-3-ylcarbamate (CAS 91188-13-5): 1.2 |
| Quantified Difference | Δ = -1.7 log units |
| Conditions | XLogP3-AA calculation for target; LogP prediction for comparator |
Why This Matters
This quantifiable reduction in lipophilicity can improve aqueous solubility and pharmacokinetic properties, a critical consideration for medicinal chemists selecting building blocks for lead optimization.
